![molecular formula C17H24Cl2N2O2 B1449861 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 1188264-23-4](/img/structure/B1449861.png)

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Overview

Description

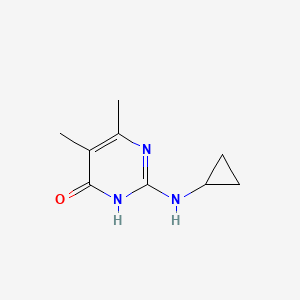

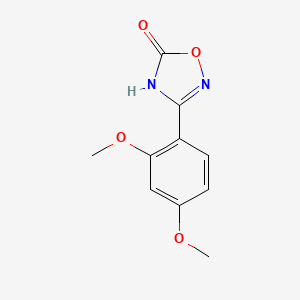

“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride” is a complex organic compound. It seems to be related to the class of spirocyclic oxindoles . These compounds are known for their three-dimensional structure and ability to project functionalities in all three dimensions .

Scientific Research Applications

Growth Hormone Secretagogues

Spirocyclic oxindoles have been identified as key building blocks in the development of growth hormone secretagogues, such as Ibutamoren (MK-0677). These compounds can mimic the action of ghrelin, the hunger hormone, and stimulate the release of growth hormone from the pituitary gland. This application is particularly relevant in treating growth hormone deficiencies and may have implications in aging and metabolic disorders .

Neurokinin Antagonists

The structural complexity of spirocyclic oxindoles allows them to interact with a variety of receptors, including those involved in the neurokinin system. As neurokinin antagonists, they can potentially be used to treat conditions like depression, anxiety, and irritable bowel syndrome, where neurokinin plays a role .

Oxytocin Antagonists

Oxytocin antagonists are important in managing preterm labor by inhibiting uterine contractions. The spirocyclic oxindole structure has shown potential in this field, offering a new avenue for the development of medications that can delay premature birth, providing more time for fetal development .

Monoamine Transporter Inhibitors

Spirocyclic oxindoles have been explored as monoamine transporter inhibitors, which can influence neurotransmitter levels in the brain. This application is significant in the treatment of neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson’s disease .

Bradykinin Antagonists

Bradykinin is a peptide that causes blood vessels to dilate, leading to lower blood pressure. Spirocyclic oxindoles that act as bradykinin antagonists could be used to treat conditions like hereditary angioedema, where excessive bradykinin leads to severe swelling .

Cell Cycle Inhibitors

The unique structure of spirocyclic oxindoles enables them to function as cell cycle inhibitors, which is crucial in cancer therapy. By halting the cell cycle, these compounds can prevent the proliferation of cancer cells, offering a strategy for the development of novel anticancer drugs .

Alkaloid Synthesis

Indole derivatives, including spirocyclic oxindoles, are prevalent moieties in various alkaloids. The synthesis of these compounds is essential for the study of their biological activities and for the development of drugs derived from natural products. The compound can serve as an intermediate in the synthesis of complex alkaloids with potential therapeutic applications .

Synthetic Methodology Development

The synthesis of spirocyclic oxindoles, such as Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride, has attracted significant interest due to their challenging structures and potential applications. Developing novel synthetic methods for these compounds is an active area of research in organic chemistry, which can lead to more efficient production processes and the discovery of new therapeutic agents .

Future Directions

Spirocyclic oxindoles, to which this compound seems to be related, are becoming key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities . Therefore, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

properties

IUPAC Name |

tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2.ClH/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20;/h4-5,10,19H,6-9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQCOGBMIKUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)

![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)

![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)